

Bromo-PEG2-alcohol: A Versatile Linker for Targeted Protein Degradation

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Compound of Interest

Compound Name: *Bromo-PEG2-alcohol*

Cat. No.: *B3281400*

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), is the linker element that connects the target-binding ligand to the E3 ubiquitin ligase recruiter. **Bromo-PEG2-alcohol**, a short and flexible polyethylene glycol (PEG)-based linker, is a valuable building block in the synthesis of these heterobifunctional molecules. Its desirable physicochemical properties, including hydrophilicity, can enhance the solubility and cell permeability of the resulting PROTAC, ultimately influencing its degradation efficiency.

This document provides detailed application notes and experimental protocols for the use of **Bromo-PEG2-alcohol** in the development of PROTACs for targeted protein degradation.

Physicochemical Properties of Bromo-PEG2-alcohol

A clear understanding of the physicochemical properties of **Bromo-PEG2-alcohol** is essential for its effective application in PROTAC synthesis. These properties influence its reactivity, solubility, and handling.

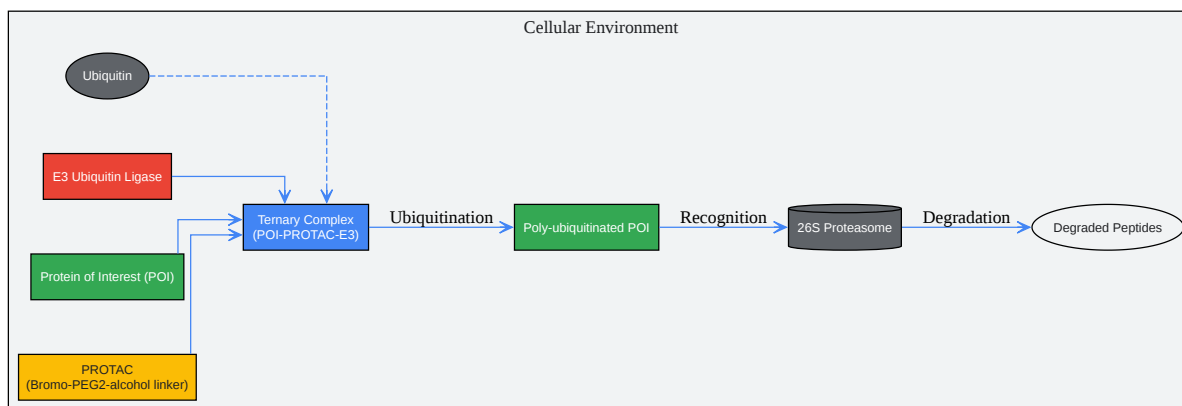
Property	Value	Reference
Chemical Name	2-(2-Bromoethoxy)ethanol	[1][2]
CAS Number	57641-66-4	[1][2]
Molecular Formula	C4H9BrO2	[1][2]
Molecular Weight	169.02 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	228.9 ± 15.0 °C (Predicted)	[1][2]
Density	1.514 ± 0.06 g/cm ³ (Predicted)	[1][2]
pKa	14.32 ± 0.10 (Predicted)	[2]
Storage	Store at -20°C, sealed in a dry environment.	[2]

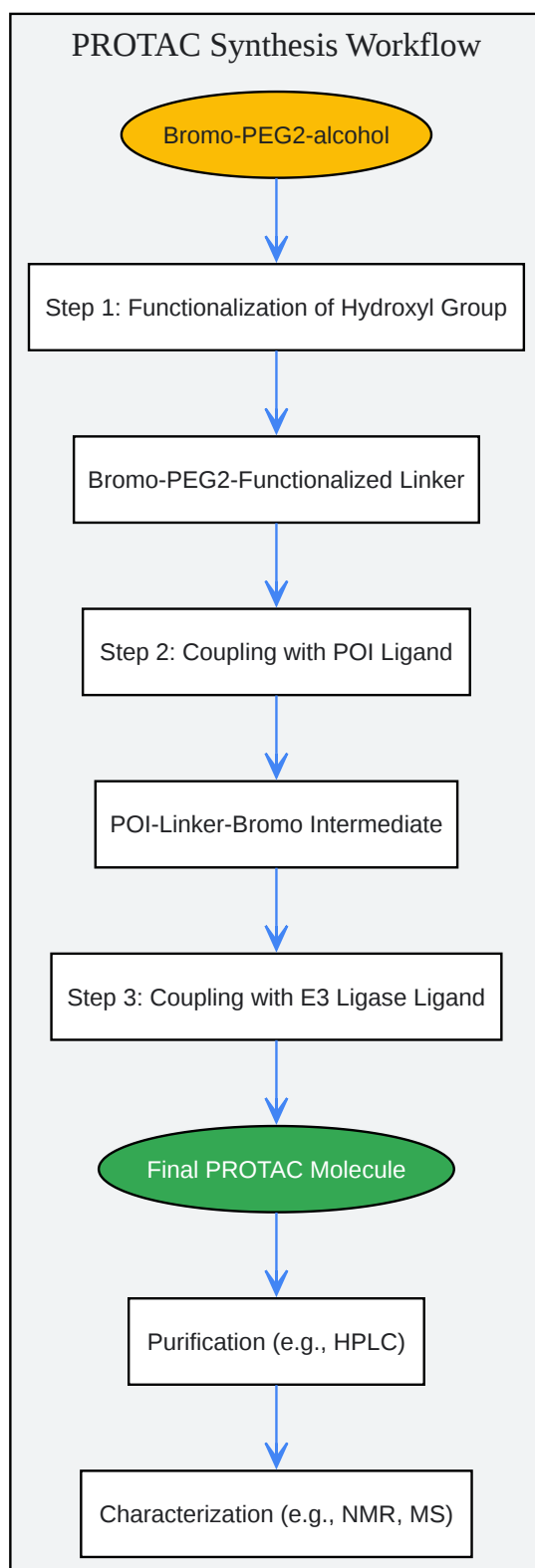
Bromo-PEG2-alcohol in PROTAC Synthesis

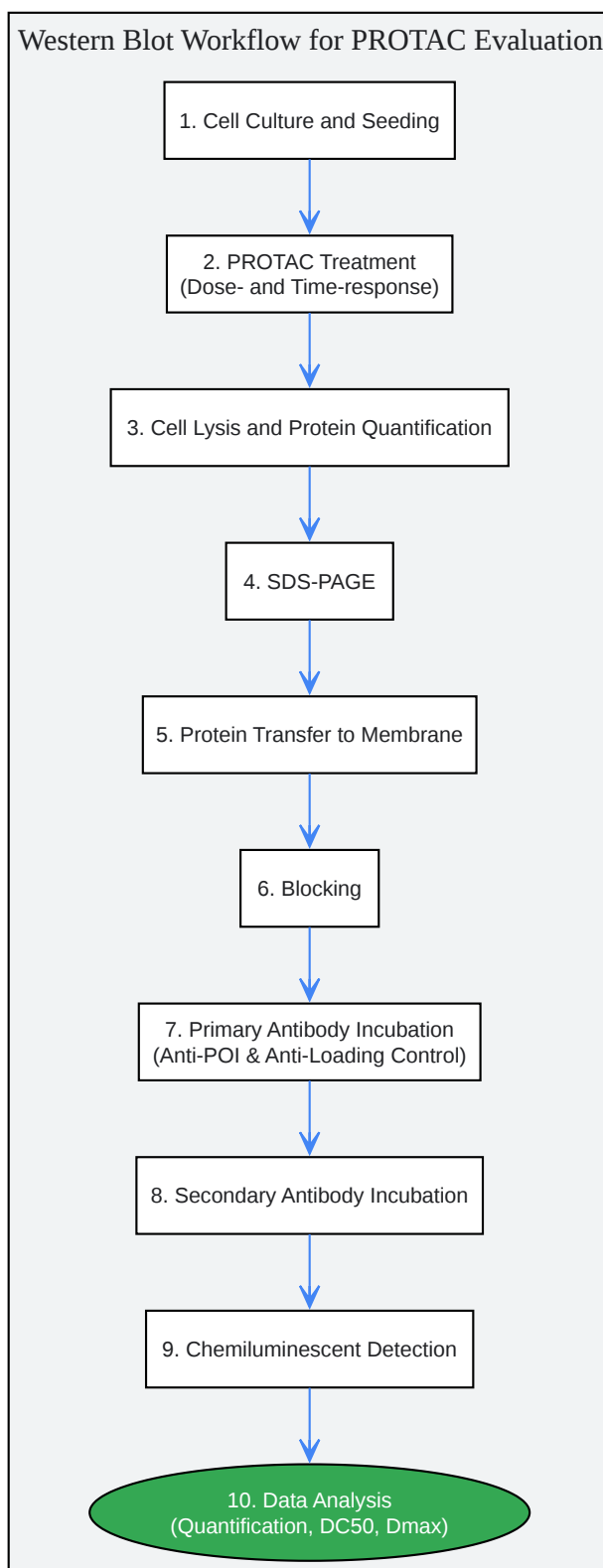
Bromo-PEG2-alcohol serves as a versatile bifunctional linker. The terminal hydroxyl group can be readily modified to introduce a reactive functional group for conjugation to a protein of interest (POI) ligand, while the bromo group provides a reactive handle for coupling with an E3 ligase ligand.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The ultimate goal of incorporating **Bromo-PEG2-alcohol** into a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the signaling pathway of this process.







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